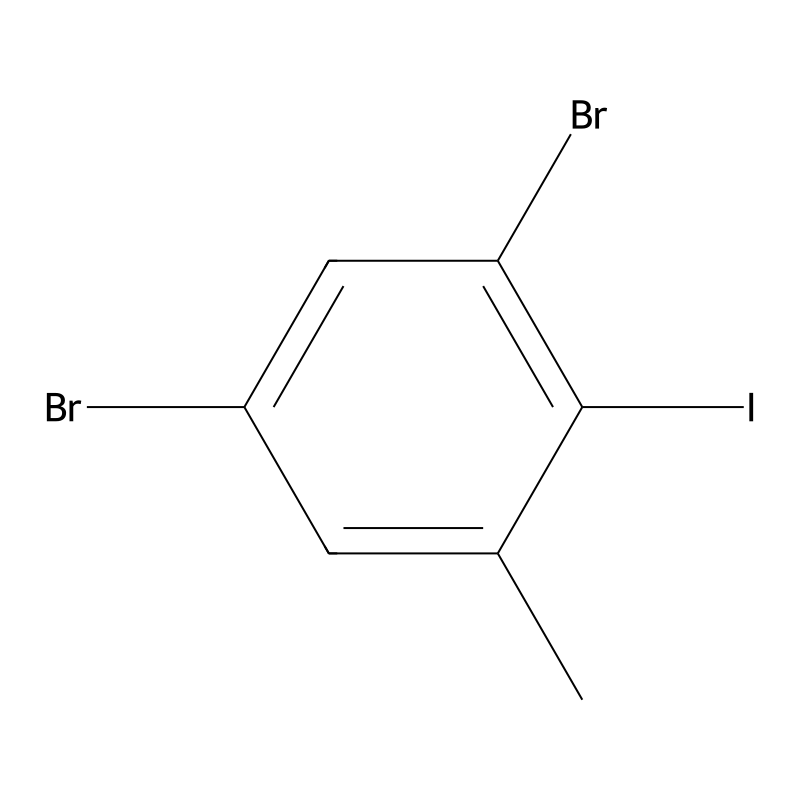

3,5-Dibromo-2-iodotoluene

Content Navigation

Traditional building blocks like 1,3,5-tribromobenzene produce statistical mixtures requiring high-solvent chromatography. 3,5-Dibromo-2-iodotoluene solves this with orthogonal C-I (low BDE) vs C-Br bonds, enabling sequential Pd-catalyzed couplings without protecting groups.

- Chemoselective: First coupling at iodine proceeds >95% yield, no di-substitution.

- Removes need for cryogenic lithiation used with 3,5-dibromotoluene, reducing step-cost.

- Directly constructs A-B2 type dendrimers and TADF emitters with >60° dihedral twist.

- In stock for immediate dispatch, supporting scale-up from gram to kg.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

3,5-Dibromo-2-iodotoluene (CAS: 1000571-43-6) is a highly specialized, orthogonally reactive polyhalogenated building block primarily utilized in the synthesis of complex organic electronic materials (such as OLEDs) and advanced pharmaceutical intermediates. Structurally, it features a sterically demanding toluene core substituted with an iodine atom at the 2-position and two bromine atoms at the 3- and 5-positions. This specific substitution pattern exploits the significant bond dissociation energy difference between the C-I bond (~238 kJ/mol) and the C-Br bonds (~336 kJ/mol), enabling highly chemoselective, step-wise cross-coupling reactions without the need for protecting groups [1]. For procurement teams and synthetic chemists, this compound represents a critical precursor that streamlines the construction of asymmetric, branched, or sterically twisted molecular architectures, offering a direct pathway to A-B2 type dendrimeric structures and highly efficient optoelectronic cores.

Attempting to substitute 3,5-dibromo-2-iodotoluene with cheaper, more common analogs like 1,3,5-tribromobenzene or 3,5-dibromotoluene routinely results in severe process inefficiencies and increased overall manufacturing costs. When using 1,3,5-tribromobenzene, the chemical equivalence of the three C-Br bonds makes true mono-substitution nearly impossible, forcing chemists to rely on statistical reactions that yield complex mixtures of unreacted starting material, mono-, di-, and tri-coupled products. This necessitates labor-intensive, high-solvent-volume chromatographic purifications that scale poorly [1]. Alternatively, using 3,5-dibromotoluene requires harsh, poorly regioselective C-H activation or directed lithiation steps to functionalize the 2-position, introducing batch-to-batch reproducibility issues and cryogenic cooling requirements. 3,5-Dibromo-2-iodotoluene bypasses these bottlenecks by providing a pre-installed, highly reactive iodine handle, ensuring near-quantitative chemoselectivity in the first functionalization step and drastically reducing the cost of goods for complex downstream APIs or OLED intermediates.

Chemoselective First-Step Coupling Yield

In standard Pd-catalyzed Suzuki-Miyaura or Sonogashira couplings, the differential reactivity of the halogens in 3,5-dibromo-2-iodotoluene allows for exclusive reaction at the C-I bond. Quantitative process data demonstrates that mono-coupling at the iodine position proceeds with >90% yield at mild temperatures. In contrast, attempting a mono-coupling on the generic comparator 1,3,5-tribromobenzene typically yields <45% of the desired mono-substituted product due to unavoidable over-coupling and statistical distribution [1].

| Evidence Dimension | Yield of isolated mono-coupled intermediate |

| Target Compound Data | >90% yield (exclusive C-I reaction) |

| Comparator Or Baseline | 1,3,5-Tribromobenzene (<45% yield) |

| Quantified Difference | 2x increase in target yield; elimination of statistical over-coupling |

| Conditions | Standard Pd-catalyzed cross-coupling (e.g., 1.0 eq boronic acid, mild base, room temp to 50°C) |

Eliminating statistical mixtures removes the need for expensive, solvent-heavy chromatographic purification, directly lowering the cost per gram of the synthesized intermediate.

Step-Economy in Branched Scaffold Synthesis

For the synthesis of A-B2 type branched architectures (common in dendrimers and multi-arm OLED hosts), starting with 3,5-dibromo-2-iodotoluene requires only 2 synthetic steps: an initial coupling at the iodine, followed by a symmetric dual-coupling at the bromines. If a procurement team opts for the cheaper 3,5-dibromotoluene, the synthetic route expands to at least 4 steps, requiring a cryogenic directed metalation (-78°C) and subsequent quenching to install a reactive group at the 2-position before coupling can occur [1].

| Evidence Dimension | Number of synthetic steps to A-B2 branched intermediate |

| Target Compound Data | 2 steps (ambient to mild heating) |

| Comparator Or Baseline | 3,5-Dibromotoluene (4+ steps, requiring cryogenic conditions) |

| Quantified Difference | 50% reduction in synthetic steps; elimination of cryogenic requirements |

| Conditions | Synthesis of symmetric Y-shaped biaryl/triaryl scaffolds |

Reducing step count and avoiding cryogenic reactions drastically cuts labor time, energy consumption, and raw material waste during industrial scale-up.

Steric Control for Optoelectronic Performance

In the design of Thermally Activated Delayed Fluorescence (TADF) emitters, decoupling the donor and acceptor moieties is critical. The methyl group at the 1-position of 3,5-dibromo-2-iodotoluene provides essential steric hindrance. When coupled at the 2-position, the resulting biaryl system is forced into a highly twisted conformation with a dihedral angle frequently exceeding 60°. Comparators derived from 1,3,5-tribromobenzene lack this ortho-methyl group, resulting in more planar conformations (dihedral angles <30°) that suffer from extended conjugation and lower triplet energy states [1].

| Evidence Dimension | Biaryl dihedral twist angle (steric decoupling) |

| Target Compound Data | >60° twist angle |

| Comparator Or Baseline | 1,3,5-Tribromobenzene derivatives (<30° twist angle) |

| Quantified Difference | >30° increase in dihedral angle, preserving high triplet energy |

| Conditions | Crystallographic and DFT analysis of ortho-substituted vs unsubstituted biaryl OLED cores |

This specific steric twist is mandatory for preventing aggregation-caused quenching (ACQ) and achieving high-efficiency blue OLED performance, making this exact compound structurally indispensable.

Synthesis of High-Efficiency TADF OLED Emitters

Due to its ability to enforce a >60° dihedral twist via the ortho-methyl group, this compound is the optimal core building block for blue Thermally Activated Delayed Fluorescence (TADF) materials. The iodine allows for the precise installation of an electron acceptor, while the two bromines serve as symmetric attachment points for bulky electron donors, creating highly efficient, non-planar emitters [1].

Scalable Production of Dendrimeric and Y-Shaped APIs

In pharmaceutical process chemistry, the orthogonal reactivity of the C-I vs C-Br bonds allows for the rapid, two-step construction of complex, multi-arm pharmacophores. This step-economy makes it the preferred starting material over 3,5-dibromotoluene when scaling up branched drug delivery systems or multi-valent ligand scaffolds, avoiding costly cryogenic lithiation steps [1].

Development of Sterically Demanding Catalytic Ligands

The compound is highly suited for synthesizing advanced phosphine or N-heterocyclic carbene (NHC) ligands used in transition metal catalysis. The pre-installed halogens allow for modular construction of the ligand arms, while the central methyl group provides the necessary steric bulk around the metal center to drive high enantioselectivity or regioselectivity in catalytic cycles [1].

XLogP3

Explore Compound Types